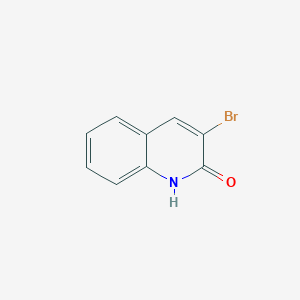

3-bromo-1H-quinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGARPHPERRYPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296258 | |

| Record name | 3-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-16-2 | |

| Record name | 939-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-bromo-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-bromo-1H-quinolin-2-one. This versatile heterocyclic compound serves as a crucial building block in the development of novel therapeutic agents, particularly in the field of oncology. Its strategic functionalization at the 3-position with a bromine atom allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Core Chemical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₆BrNO.[1][2] The presence of the quinolinone core and the bromo substituent dictates its chemical behavior and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO | [1][2] |

| Molecular Weight | 224.05 g/mol | [1][2] |

| CAS Number | 939-16-2 | [1] |

| Melting Point | 260-265 °C | [2] |

| Boiling Point (Predicted) | 395.2 °C | [1] |

| Flash Point (Predicted) | 260 °C | [1] |

| Appearance | White to off-white solid | [2] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The proton at the 4-position is anticipated to be a singlet, deshielded due to the adjacent bromine and carbonyl group. The protons on the benzene ring will appear as a complex multiplet. For comparison, the ¹H NMR spectrum of the related compound 3-bromoquinoline shows signals in the aromatic region between 7.5 and 9.0 ppm.[3]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift. The carbon atom bearing the bromine (C3) will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units.[4]

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, with the direct bromination of 1H-quinolin-2-one being a common approach.

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from general procedures for the bromination of quinolinones.

Materials:

-

1H-quinolin-2-one

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Sodium carbonate (Na₂CO₃) solution (5%)

-

Ethyl acetate (AcOEt)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1H-quinolin-2-one in acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 5% aqueous solution of sodium carbonate.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with distilled water.

-

Dissolve the crude product in ethyl acetate and dry the solution over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.[5]

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[6][7]

Reactivity and Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The bromine atom at the 3-position serves as a versatile handle for introducing diverse functionalities through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling this compound with various amines in the presence of a palladium catalyst and a suitable ligand. This method is instrumental in preparing 3-amino-1H-quinolin-2-one derivatives, which have been investigated as potential inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key enzyme in the PI3K/Akt signaling pathway often dysregulated in cancer.[8][9][10]

Liebeskind-Srogl Cross-Coupling: This palladium-catalyzed reaction allows for the coupling of this compound with various heteroaryl thioesters to form 3-(heteroaryl)-1H-quinolin-2-ones. This strategy has been employed to synthesize novel inhibitors of the heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.[11][12]

Use in Anticancer Drug Discovery

The quinolinone scaffold is a privileged structure in medicinal chemistry, and many of its derivatives exhibit potent anticancer activity. This compound serves as a starting material for the synthesis of compounds that have been shown to inhibit cancer cell growth by targeting key proteins such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic utility of this compound in the preparation of biologically active derivatives.

References

- 1. 3-Bromoquinolin-2(1H)-one | 939-16-2 | AAA93916 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-bromo-1H-quinolin-2-one (CAS: 939-16-2)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-bromo-1H-quinolin-2-one is a pivotal synthetic intermediate in the field of medicinal chemistry. Its quinolin-2-one core is recognized as a "privileged structure," frequently appearing in a wide array of biologically active compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The strategic placement of a bromine atom at the 3-position offers a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR).[4][5] This guide provides an in-depth overview of its physicochemical properties, synthesis, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is typically a solid at room temperature. Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 939-16-2 | [6][7][8][9] |

| Molecular Formula | C₉H₆BrNO | [6] |

| Molecular Weight | 224.05 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 260-265 °C | |

| Boiling Point | 395.2 °C | [6] |

| InChI Key | AGARPHPERRYPRP-UHFFFAOYSA-N | |

| SMILES | Oc1nc2ccccc2cc1Br |

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with a common approach being the direct bromination of quinolin-2(1H)-one. An alternative synthetic route involves the cyclization of 2-(2,2-dibromoethenyl)phenyl isothiocyanates.[1][10]

Experimental Protocol: Synthesis via Buchwald-Hartwig Cross-Coupling of Derivatives

The following protocol details a general method for the derivatization of this compound, a crucial step in drug discovery, using a Buchwald-Hartwig cross-coupling reaction to synthesize 3-anilino-quinolin-2(1H)-ones.[5]

Materials:

-

3-bromo-6-substituted-quinolin-2(1H)-one

-

Functionalized anilines

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the 3-bromo-6-substituted-quinolin-2(1H)-one (1.0 eq), the functionalized aniline (1.2 eq), cesium carbonate (1.4 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 3-anilino-quinolin-2(1H)-one derivative.[5]

Analytical Characterization

The structural integrity and purity of this compound and its derivatives are confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure and confirm the position of the bromine substituent and any coupled moieties.

-

Mass Spectrometry: To verify the molecular weight. The presence of a single bromine atom is readily identified by a characteristic M and M+2 isotopic pattern in a roughly 1:1 ratio.[11][12]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and N-H stretches of the quinolinone ring.

Biological Activity and Drug Development Applications

This compound is a valuable starting material for the synthesis of potent and selective enzyme inhibitors. Its derivatives have shown promise in oncology by targeting key signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Derivatives of this compound have been synthesized and evaluated as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), a crucial upstream regulator of Akt.[5]

The logical workflow for the discovery of PDK1 inhibitors starting from this compound is depicted below.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Bromoquinolin-2(1H)-one | 939-16-2 | AAA93916 [biosynth.com]

- 7. 3-BROMOQUINOLIN-2(1H)-ONE | 939-16-2 [m.chemicalbook.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. 939-16-2 | CAS DataBase [m.chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

3-bromo-1H-quinolin-2-one molecular weight

An In-depth Technical Guide to 3-bromo-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its role as a scaffold for developing inhibitors of key signaling pathways implicated in cancer.

Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of a quinolin-2-one moiety with a bromine atom substituted at the C3 position. This bromine atom serves as a versatile chemical handle for further synthetic modifications.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

| Molecular Weight | 224.05 g/mol | [1][2][3] |

| Molecular Formula | C₉H₆BrNO | [1][2][3] |

| CAS Number | 939-16-2 | [1][2] |

| Physical State | Solid | [2] |

| Boiling Point | 395.2 °C | [3] |

| Flash Point | 260 °C | [3] |

| Canonical SMILES | O=C1NC2=CC=CC=C2C=C1Br | [2][3] |

| InChI Key | AGARPHPERRYPRP-UHFFFAOYSA-N | [1][2] |

Biological Activity and Therapeutic Potential

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. This compound, in particular, serves as a crucial intermediate for the synthesis of targeted therapeutic agents.

Inhibition of Receptor Tyrosine Kinases

3-bromoquinolin-2(1H)-one has been identified as a synthetic compound that can be used to create derivatives that inhibit cancer cell growth.[3] These derivatives function by targeting and binding to receptor ligands for key oncogenic proteins, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]

PDK1 Inhibition and the PI3K/Akt Signaling Pathway

Derivatives of this compound have been synthesized and evaluated as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[4] PDK1 is a master regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in numerous human cancers and promotes cell survival, proliferation, and growth.[4] The development of novel 3-anilino-quinolin-2(1H)-ones, synthesized from a 3-bromo-quinolin-2(1H)-one precursor, represents a strategic approach to targeting this critical cancer pathway.[4]

Experimental Protocols

The following sections detail synthetic and analytical methodologies relevant to this compound.

Synthesis of 3-bromoquinoline-2(1H)-thiones (Precursor)

A common route to this compound involves the synthesis of the corresponding thione, which can then be converted to the desired product. This method starts from readily available 2-(2,2-dibromoethenyl)phenyl isothiocyanates.[5][6]

Workflow for Synthesis of a Quinolinone Precursor

Methodology:

-

Preparation : The starting material, 2-(2,2-dibromoethenyl)phenyl isothiocyanate, is prepared in a five-step sequence from commercially available 2-nitrobenzaldehydes.[6]

-

Lithium-Halogen Exchange : The isothiocyanate (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.[5]

-

Cyclization : n-Butyllithium (n-BuLi, 1.0 equivalent) is added dropwise. The reaction mixture is stirred for 5 minutes, during which a stereoselective lithium-halogen exchange occurs, followed by spontaneous cyclization.[5]

-

Workup : The reaction is quenched with an aqueous solution. After extraction and purification (e.g., recrystallization), the 3-bromoquinoline-2(1H)-thione product is isolated.[6]

Derivatization via Buchwald-Hartwig Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities at the C3 position. The Buchwald-Hartwig amination is used to synthesize 3-anilino-quinolin-2(1H)-ones, which have been investigated as PDK1 inhibitors.[4]

Methodology:

-

Reactants : A reaction vessel is charged with the 3-bromo-6-substituted-quinolin-2(1H)-one, a functionalized aniline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Solvent : An anhydrous, deoxygenated solvent such as toluene or dioxane is added.

-

Reaction Conditions : The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Isolation : Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

Derivatization via Palladium-Catalyzed C-H Functionalization

This protocol allows for the coupling of 3-bromo-1H-quinolin-2-ones with various azoles to synthesize 3-(heteroaryl)quinolin-2(1H)-ones, which have been explored as potential Hsp90 inhibitors.[7]

Methodology:

-

Catalyst System : The reaction employs a bimetallic catalyst system of Pd(OAc)₂ and CuI, with PPh₃ as the ligand and LiOtBu as the base.[7]

-

Reaction Conditions : The this compound and the desired azole are dissolved in 1,4-dioxane. The catalysts, ligand, and base are added, and the reaction proceeds rapidly.[7]

-

Purification : After the reaction is complete, the mixture is worked up and the product is purified, typically by column chromatography, to yield the 3-(heteroaryl)quinolin-2(1H)-one derivatives in good to excellent yields.[7]

References

- 1. 3-BROMOQUINOLIN-2(1H)-ONE | CAS: 939-16-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Bromoquinolin-2(1H)-one | 939-16-2 | AAA93916 [biosynth.com]

- 4. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-bromo-1H-quinolin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-bromo-1H-quinolin-2-one in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthesis and purification methodologies. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of solubility and explores the compound's role as an inhibitor of key signaling pathways in cancer biology.

Quantitative Solubility Data

An exhaustive search of scientific databases and literature did not yield specific quantitative solubility data for this compound. However, qualitative information can be inferred from solvents used in its synthesis and purification processes. The following table summarizes this qualitative data.

| Solvent Classification | Solvent | Qualitative Solubility | Rationale/Source |

| Polar Protic | Ethanol | Soluble (especially when heated) | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for crystallization. |

| Aprotic | Toluene | Soluble (especially when heated) | Mentioned as a recrystallization solvent, suggesting moderate to good solubility, particularly when heated. |

| Aprotic | Pyridine | Soluble | Used as a solvent in the synthesis of quinolin-2-one derivatives, implying that the core structure is soluble in it. |

Note: This qualitative assessment suggests that this compound, a heterocyclic compound, exhibits favorable solubility in a range of organic solvents, particularly polar aprotic and polar protic solvents. For precise quantitative analysis, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent using the shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent of a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze the calibration standards using a validated HPLC or UV-Vis method to generate a calibration curve of absorbance/peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid should be visually evident to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration curve to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Inhibition of EGFR and VEGFR Signaling Pathways

This compound has been identified as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, and angiogenesis, and their aberrant signaling is a hallmark of many cancers. The diagram below illustrates the general mechanism of action for a small molecule inhibitor like this compound targeting these pathways.

The binding of growth factors like EGF and VEGF to their respective receptors, EGFR and VEGFR2, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis. This compound acts as a small molecule inhibitor by competing with ATP for the binding site within the kinase domain of these receptors. This blockade of ATP binding prevents receptor autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the pro-cancerous cellular processes.

An In-depth Technical Guide on the Spectroscopic and Mass Spectrometric Analysis of 3-bromo-1H-quinolin-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-quinolin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile synthetic intermediate for the preparation of a variety of biologically active molecules, including potential inhibitors of enzymes such as 3-phosphoinositide-dependent kinase 1 (PDK1) and the protein folding machinery Hsp90.[1][2] The precise structural elucidation and purity assessment of this compound are paramount for its application in synthesis and biological screening. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the palladium-catalyzed C-H functionalization of quinolin-2-ones.[2] A general synthetic strategy is outlined below.

Experimental Protocol: Synthesis of this compound

A common precursor, quinolin-2(1H)-one, can be brominated to yield the target compound. The synthesis is based on a Buchwald-Hartwig cross-coupling of various 3-bromo-6-substituted-quinolin-2(1H)-ones with different functionalized anilines.[1]

-

Reaction Setup: In a reaction vessel, quinolin-2(1H)-one is dissolved in a suitable solvent such as 1,4-dioxane.

-

Reagents: A brominating agent, along with a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., LiOtBu), are added to the solution.[2]

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons and carbons.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their spatial relationships.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher NMR spectrometer. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate line broadening factor (typically 0.2-1 Hz) and Fourier transformed to obtain the final spectrum.

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H4 | ~8.2 | s | - |

| H5 | ~7.8 | d | ~8.0 |

| H6 | ~7.3 | t | ~7.5 |

| H7 | ~7.6 | t | ~7.5 |

| H8 | ~7.2 | d | ~8.0 |

| N-H | ~11.8 | br s | - |

Note: The predicted chemical shifts are based on the analysis of similar quinolinone structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the number of unique carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 20-50 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent.

-

Data Acquisition: The spectrum is acquired on a 100 MHz or higher spectrometer with proton decoupling. Key parameters include a spectral width of about 250 ppm and a relaxation delay of 2-10 seconds.

-

Data Processing: The FID is processed with a line broadening of 1-5 Hz before Fourier transformation.

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C2 (C=O) | ~160 |

| C3 (C-Br) | ~105 |

| C4 | ~140 |

| C4a | ~120 |

| C5 | ~130 |

| C6 | ~123 |

| C7 | ~134 |

| C8 | ~116 |

| C8a | ~139 |

Note: These are estimated values based on typical chemical shifts for quinolinone derivatives and the expected electronic effect of the bromine substituent.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The analysis is typically performed in positive ion mode ([M+H]⁺).

-

Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is analyzed to determine the molecular weight and isotopic distribution.

Mass Spectrometry Data

For this compound (C₉H₆BrNO), the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 223.97 | Molecular ion with ⁷⁹Br |

| [M+2+H]⁺ | 225.97 | Molecular ion with ⁸¹Br |

The mass spectrum will exhibit two peaks of almost equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 3-bromo-1H-quinolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-bromo-1H-quinolin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is critical for understanding their chemical properties and potential applications. This document details the expected data from key spectroscopic techniques, provides standardized experimental protocols, and illustrates the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | 12.06 | - | Singlet | NH |

| ¹H | DMSO-d₆ | 8.51 | - | Singlet | H4 |

| ¹H | DMSO-d₆ | 7.68 | 7.7 | Doublet | H5 |

| ¹H | DMSO-d₆ | 7.55 | 8.2 | Triplet | H7 |

| ¹H | DMSO-d₆ | 7.34 | 8.2 | Doublet | H8 |

| ¹H | DMSO-d₆ | 7.22 | 7.5 | Triplet | H6 |

| ¹³C | DMSO-d₆ | 158.15 | - | - | C2 (C=O) |

| ¹³C | DMSO-d₆ | 142.18 | - | - | C4 |

| ¹³C | DMSO-d₆ | 138.65 | - | - | C8a |

| ¹³C | DMSO-d₆ | 131.21 | - | - | C7 |

| ¹³C | DMSO-d₆ | 127.80 | - | - | C5 |

| ¹³C | DMSO-d₆ | 122.79 | - | - | C6 |

| ¹³C | DMSO-d₆ | 119.87 | - | - | C4a |

| ¹³C | DMSO-d₆ | 117.55 | - | - | C3 |

| ¹³C | DMSO-d₆ | 115.70 | - | - | C8 |

Data sourced from a study on the synthesis of Quinolin-2(1H)-ones[1].

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z Value | Relative Abundance | Fragment |

| HRMS | ESI | 223.9705 | ~100% | [M+H]⁺ (with ⁷⁹Br) |

| HRMS | ESI | 225.9685 | ~98% | [M+H]⁺ (with ⁸¹Br) |

High-Resolution Mass Spectrometry (HRMS) data confirms the molecular formula C₉H₆BrNO, with the characteristic isotopic pattern of a monobrominated compound[1].

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3100 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=O (amide) | Stretching | 1700-1650 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1200 |

| C-Br | Stretching | 700-500 |

These are typical absorption ranges for quinolin-2-one derivatives. Specific values for this compound may vary.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected Absorptions)

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol/Methanol | ~230, ~280, ~330 | - | π → π* |

Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region. The exact maxima and molar absorptivity are solvent-dependent.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-14 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

-

-

Instrumentation (High-Resolution Mass Spectrometry - HRMS):

-

Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Sample Introduction: Direct infusion via a syringe pump or through a Liquid Chromatography (LC) system.

-

Mass Range: Scan a range appropriate for the expected molecular ion, for instance, m/z 100-500.

-

Data Acquisition: Acquire data in full scan mode to observe the molecular ion and its isotopic pattern.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) of known concentration (e.g., 1x10⁻³ M).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the range of 1x10⁻⁵ to 1x10⁻⁴ M).

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as the blank/reference.

-

Fill a second matched quartz cuvette with the sample solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over a wavelength range of 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-1H-quinolin-2-one, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates relevant chemical and biological pathways.

Introduction

Quinolin-2(1H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry due to their wide array of pharmacological activities. The introduction of a bromine atom at the C3 position of the quinolinone scaffold yields this compound, a versatile intermediate for the synthesis of more complex and biologically active molecules. This compound serves as a crucial building block in the development of novel therapeutic agents, including inhibitors of key signaling pathways implicated in cancer, such as those involving phosphoinositide-dependent kinase 1 (PDK1), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[1]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of the parent 1H-quinolin-2-one. The reactivity of the quinolinone ring allows for direct halogenation at the C3 position.

Synthetic Workflow

The synthesis can be visualized as a straightforward, single-step process from the readily available starting material, 1H-quinolin-2-one.

Experimental Protocol: Bromination of 1H-quinolin-2-one

This protocol details a representative method for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

1H-quinolin-2-one

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-quinolin-2-one (1 equivalent) in glacial acetic acid.

-

To this solution, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and unreacted NBS.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are critical. This is achieved through a combination of spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Physical Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Appearance | Solid |

| Melting Point | Not explicitly found, but related bromo-quinolines have melting points in the range of 130-220 °C. |

| Boiling Point | 395.2 °C |

| Flash Point | 260 °C |

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals in the aromatic region (7.0-9.0 ppm). The proton at C4 is typically a singlet and deshielded. |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals for 9 distinct carbon atoms. The C=O carbon will be significantly downfield. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry (m/z) | Molecular ion peak showing a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity). |

Experimental Protocols for Characterization

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or KBr pellet before running the sample.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS).

-

Acquire the mass spectrum in positive or negative ion mode, depending on the ionization technique (e.g., Electrospray Ionization - ESI).

Role in Drug Development: Kinase Inhibition

This compound and its derivatives have been identified as inhibitors of several protein kinases that are crucial in cancer cell signaling.[1] The core structure serves as a scaffold for the design of potent and selective inhibitors targeting the ATP-binding site of kinases like PDK1, EGFR, and VEGFR2.

The inhibition of these pathways by derivatives of this compound can lead to the suppression of tumor growth, proliferation, and angiogenesis, making this scaffold a valuable starting point for the development of novel anticancer therapeutics. The modular nature of its synthesis allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward synthesis and the amenability of the structure to further modification make it a highly valuable compound for researchers and scientists in the field of drug discovery and development. The comprehensive characterization data and protocols provided herein serve as a practical resource for the unambiguous identification and quality control of this important heterocyclic intermediate. Its role as a precursor to potent kinase inhibitors underscores its significance in the ongoing search for novel and effective therapeutic agents.

References

The Potent Edge: A Technical Guide to the Biological Activity of Bromo-Substituted Quinolinones

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of bromine atoms onto this heterocyclic system has emerged as a powerful strategy to modulate and enhance a diverse range of biological activities. This in-depth technical guide explores the multifaceted biological landscape of bromo-substituted quinolinones, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Anticancer Activity: A Prominent Therapeutic Avenue

Bromo-substituted quinolinones have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular processes required for cancer cell proliferation and survival.[1]

Structure-Activity Relationship (SAR) Insights

The position and number of bromine substituents on the quinolinone ring play a pivotal role in determining the cytotoxic potency of these compounds. Studies have consistently shown that the introduction of bromine atoms significantly enhances antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline exhibits greater potency compared to its mono-bromo counterparts.[2] The presence of other functional groups, such as hydroxyl or cyano groups, in conjunction with bromine substitution can further augment anticancer effects.[3][4]

Quantitative Anticancer Data

The antiproliferative effects of various bromo-substituted quinolinones have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | [4][5] |

| HeLa (human cervix carcinoma) | 6.7 - 25.6 | [4][5] | |

| HT29 (human colon carcinoma) | 6.7 - 25.6 | [4][5] | |

| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | [4][5] |

| HeLa (human cervix carcinoma) | 6.7 - 25.6 | [4][5] | |

| HT29 (human colon carcinoma) | 6.7 - 25.6 | [4][5] | |

| 6-Bromo-5-nitroquinoline | C6 (rat glioblastoma) | Potent | [6] |

| HeLa (human cervical cancer) | Potent | [6] | |

| HT29 (human adenocarcinoma) | Potent | [6] |

Mechanism of Action: Topoisomerase I Inhibition

Several bromo-substituted quinolinones exert their anticancer effects by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[5][7] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[7]

Caption: Inhibition of Topoisomerase I by Bromo-Substituted Quinolinones.

Antimicrobial Activity: Combating Bacterial Pathogens

Bromo-substituted quinolinones have also demonstrated promising activity against a range of bacterial strains, particularly Gram-positive bacteria.[8]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 9-bromo-substituted indolizinoquinoline-5,12-dione derivative (Compound 27) | Methicillin-resistant S. aureus (MRSA) ATCC43300 | 0.031 | [8] |

| 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives (Compounds 1, 26, 28) | Beta-hemolytic streptococcus CMCC32210 | Strong Activity | [8] |

| Staphylococcus aureus ATCC25923 | Strong Activity | [8] | |

| Staphylococcus epidermidis ATCC12228 | Strong Activity | [8] | |

| Enterococcus faecalis ATCC29212 | Strong Activity | [8] |

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of some bromo-substituted quinolinones is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Antiviral and Enzyme Inhibition Activities

The biological evaluation of bromo-substituted quinolinones extends to antiviral and other enzyme inhibitory activities, showcasing the broad therapeutic potential of this chemical class.

Antiviral Activity

While research is ongoing, certain quinoline derivatives have shown promise as antiviral agents, with activity reported against various viruses.[9] The introduction of a bromine atom can enhance the antiviral potency of the quinoline scaffold.

Enzyme Inhibition

Beyond topoisomerases, bromo-substituted quinolinones have been investigated as inhibitors of other enzymes, such as α-glucosidase, which is a target for the management of type 2 diabetes.[10]

Experimental Protocols

Synthesis of Bromo-Substituted Quinolinones

A general method for the synthesis of bromo-substituted quinolinones involves the direct bromination of a quinolinone precursor.

General Bromination Procedure: [11]

-

Dissolve the starting 8-substituted quinoline in a suitable solvent (e.g., chloroform, acetic acid).

-

Add a solution of molecular bromine (Br₂) in the same solvent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford the desired bromo-substituted quinolinone.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, C6, HT29) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinolinone compounds and a vehicle control. Incubate for a further 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the compound concentration.

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

The incorporation of bromine into the quinolinone scaffold is a highly effective strategy for the development of potent bioactive molecules. Bromo-substituted quinolinones have demonstrated significant anticancer and antimicrobial activities, with well-defined mechanisms of action. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design and evaluation of novel quinolinone-based therapeutic agents. Further exploration of this chemical space holds great promise for addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

The Therapeutic Potential of 3-bromo-1H-quinolin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-1H-quinolin-2-one scaffold has emerged as a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. While the parent molecule itself is not typically the active pharmacophore, its derivatives have shown significant promise by targeting crucial enzymes involved in cancer progression and DNA replication. This technical guide provides an in-depth overview of the primary therapeutic targets of this compound derivatives, focusing on Poly (ADP-ribose) Glycohydrolase (PARG) and Topoisomerase II, and details the experimental protocols used to assess their activity.

Key Therapeutic Targets

Derivatives of this compound have been primarily investigated for their potential as inhibitors of two key enzymes implicated in cancer:

-

Poly (ADP-ribose) Glycohydrolase (PARG): This enzyme is a critical component of the DNA damage response (DDR) pathway. PARG is responsible for hydrolyzing poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. The inhibition of PARG leads to the accumulation of PAR chains, disrupting DNA repair processes and potentially inducing synthetic lethality in cancer cells with existing DNA repair deficiencies. This makes PARG a compelling target for anticancer drug development.

-

Topoisomerase II: This essential enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. Topoisomerase II inhibitors interfere with this process, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.

Quantitative Data on this compound Derivatives

While the this compound core is a starting point for synthesis, the final, more complex derivatives exhibit inhibitory activity. The following table summarizes the inhibitory potency of exemplary derivatives against their respective targets. It is important to note that specific IC50 values for a wide range of direct this compound derivatives are not extensively published in publicly available literature; the data often pertains to the more complex molecules synthesized from this precursor.

| Derivative Class | Target Enzyme | Representative Compound(s) | IC50 Value | Reference |

| 2,4-dioxo-quinazoline-6-sulfonamides | PARG | General Class | < 1 µM | --INVALID-LINK-- |

| Indoloquinolines (e.g., Neocryptolepine) | Topoisomerase II | Neocryptolepine | Potent Inhibition | --INVALID-LINK-- |

Note: The patent for PARG inhibitors indicates a general potency for the class of compounds derived from this compound intermediates. Specific examples with precise IC50 values were not detailed in the provided information. For Topoisomerase II, the activity is associated with the downstream indoloquinoline products.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes is crucial for understanding the therapeutic potential of these derivatives.

PARG Inhibition and the DNA Damage Response Pathway

The following diagram illustrates the role of PARG in the DNA damage response and the effect of its inhibition.

Methodological & Application

Synthesis of 3-Arylquinolines from 3-Bromo-1H-quinolin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and approved pharmaceuticals. The introduction of an aryl group at the 3-position of this scaffold gives rise to 3-aryl-1H-quinolin-2-ones, a class of compounds that has garnered significant attention in medicinal chemistry. These derivatives have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. Notably, certain 3-aryl-quinolin-2-one derivatives have been identified as potent antiviral agents, particularly against influenza A virus, highlighting their therapeutic potential.

The synthesis of these valuable compounds often relies on modern cross-coupling methodologies, with the versatile and readily accessible 3-bromo-1H-quinolin-2-one serving as a key starting material. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, provide efficient and modular routes to a wide range of 3-substituted quinolin-2-ones. This document provides detailed application notes and protocols for the synthesis of 3-arylquinolines utilizing this compound, aimed at facilitating research and development in this important area of medicinal chemistry.

General Reaction Scheme

The synthesis of 3-aryl-1H-quinolin-2-ones from this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The general schemes for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are depicted below.

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While specific examples for this compound are included where available, some data is derived from reactions with the analogous 3-bromoquinoline and is intended to provide a comparative basis for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (Illustrative)

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 (estimated) |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 80-90 (estimated) |

| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 75-85 (estimated) |

| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 70-80 (estimated) |

Table 2: Heck Coupling of this compound with Alkenes (Illustrative)

| Entry | Alkene | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 100 | 12 | 80-90 (estimated) |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 75-85 (estimated) |

| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc (2) | DMA | 120 | 18 | 70-80 (estimated) |

| 4 | Cyclohexene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 60-70 (estimated) |

Table 3: Buchwald-Hartwig Amination of this compound with Anilines

| Entry | Aniline | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 78 | [1] |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85 | [1] |

| 3 | 3-Chloroaniline | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 20 | 75 | [1] |

| 4 | 2-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ (2.5) | t-BuOH | 90 | 24 | 65 | [1] |

Experimental Protocols

The following are generalized procedures adapted from published literature and should be optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

Degassed 1,4-dioxane and water (4:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 3-aryl-1H-quinolin-2-one.

Protocol 2: General Procedure for Heck Coupling

Caption: Experimental workflow for the Heck coupling reaction.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Alkene (e.g., styrene, 1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

-

Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Solvents for extraction and chromatography

Procedure:

-

To an oven-dried pressure tube, add this compound, palladium(II) acetate, and a magnetic stir bar.

-

Seal the tube with a screw cap containing a septum, and evacuate and backfill with an inert gas three times.

-

Add anhydrous DMF, triethylamine, and the alkene via syringe.

-

Securely seal the pressure tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.[3]

-

Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired 3-vinyl-1H-quinolin-2-one.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene

-

Solvents for extraction and chromatography

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a stir bar.

-

Seal the tube, remove from the glovebox, and add anhydrous toluene and the aniline via syringe.

-

Heat the reaction mixture to 100 °C with stirring for 18-24 hours.[1]

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the 3-(arylamino)-1H-quinolin-2-one.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of 3-aryl- and 3-heteroaryl-1H-quinolin-2-ones. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, in particular, offer mild and efficient methods for the construction of these valuable scaffolds. The protocols and data presented herein serve as a guide for researchers to explore the synthesis of novel quinolinone derivatives with potential applications in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-Aryl-1H-quinolin-2-ones

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-bromo-1H-quinolin-2-one with various arylboronic acids. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, and the ability to introduce aryl groups at the 3-position is crucial for developing novel therapeutic agents.[1] This protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, and data for synthesizing 3-aryl-1H-quinolin-2-one derivatives, which are of significant interest in drug discovery programs.[1][2]

General Reaction Scheme

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an arylboronic acid using a palladium catalyst and a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific arylboronic acids and reaction scales.

2.1 Materials and Reagents

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.02 - 0.05 eq.)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), THF/Water (4:1))

-

Ethyl Acetate (for work-up)

-

Deionized Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography eluent)

2.2 Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (Argon or Nitrogen) with a bubbler

-

Syringes and needles

-

Standard laboratory glassware (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Flash column chromatography setup

2.3 Reaction Setup and Procedure

-

Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (0.03 eq.), and the base (2.0 eq.).[3]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure the reaction atmosphere is free of oxygen.[2][3]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration of the bromo-quinolinone substrate is around 0.1 M.[3]

-

Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-100 °C) using a preheated oil bath.[2][4]

-

Monitoring: Allow the reaction to proceed for 12-24 hours.[1][2] Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[2]

-